1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxylic acid
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Overview
Description
The compound “1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxylic acid” is a complex organic molecule. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group) based on its name .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the addition of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The carboxylic acid group is typically quite reactive and could undergo various reactions such as esterification or amide formation. The aromatic fluorobenzyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-2-9(6-11)7-15-8-10(13(17)18)4-5-12(15)16/h1-3,6,10H,4-5,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSZZUUWOGZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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